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Compound of Interest

Compound Name: 2-Methyl-4-pentenoic acid

Cat. No.: B075272 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data

available for 2-Methyl-4-pentenoic acid (CAS No. 1575-74-2). The information is tailored for

researchers, scientists, and professionals in drug development who require a detailed

understanding of the molecule's structural and analytical characteristics. This document

presents quantitative spectroscopic data in clearly structured tables, outlines detailed

experimental protocols for key analytical techniques, and includes a visual representation of

the general spectroscopic analysis workflow.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-Methyl-4-pentenoic
acid, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This data is crucial for structural elucidation and quality control.

¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 2-Methyl-4-pentenoic acid.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.0 - 12.0 Broad Singlet 1H -COOH

5.70 - 5.85 m 1H H-4

4.95 - 5.15 m 2H H-5

2.45 - 2.60 m 1H H-2

2.15 - 2.35 m 2H H-3

~1.20 d 3H -CH₃

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent

and may vary.

¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: ¹³C NMR Spectroscopic Data for 2-Methyl-4-pentenoic acid.

Chemical Shift (δ) ppm Assignment

~180 C=O (Carboxylic Acid)

~135 C-4

~117 C-5

~45 C-2

~40 C-3

~17 -CH₃

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for 2-Methyl-4-pentenoic acid.
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

~2970 Medium C-H stretch (Aliphatic)

~1710 Strong C=O stretch (Carboxylic Acid)

~1640 Medium C=C stretch (Alkene)

~1420 Medium O-H bend (Carboxylic Acid)

~990 and ~915 Medium =C-H bend (out-of-plane)

Mass Spectrometry (MS) Data
Table 4: Key Mass Spectrometry Data for 2-Methyl-4-pentenoic acid.

m/z Relative Intensity (%) Putative Fragment

114 Moderate [M]⁺ (Molecular Ion)

99 High [M - CH₃]⁺

73 Moderate [M - C₃H₅]⁺

69 High [C₅H₉]⁺

41 High [C₃H₅]⁺

Experimental Protocols
While specific experimental parameters for the publicly available spectra of 2-Methyl-4-
pentenoic acid are not fully detailed, the following represents standard methodologies for

obtaining such data for a liquid unsaturated carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 2-Methyl-4-pentenoic acid (typically 5-20 mg for ¹H NMR

and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.8 mL of a deuterated
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solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is

often added as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz instrument, is

used for data acquisition.

Data Acquisition:

¹H NMR: A standard one-pulse sequence is typically used. Key parameters include a

spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good

signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the

spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural

abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a

longer acquisition time are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 2-Methyl-4-pentenoic acid, the neat liquid is

often analyzed. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr)

to form a thin film.[2]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

spectrum of the sample is then acquired, typically over a range of 4000 to 400 cm⁻¹. The

final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Direct analysis of the free acid is possible. However, derivatization to a

more volatile ester, such as the methyl ester, is common to improve chromatographic peak

shape and sensitivity. A typical derivatization involves reacting the acid with a methylating

agent like BF₃-methanol.

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is

equipped with a capillary column suitable for separating fatty acids or their esters (e.g., a
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DB-5 or similar non-polar column).[3]

Data Acquisition:

GC Conditions: The injector temperature is set to a value that ensures rapid volatilization

of the sample (e.g., 250 °C). The oven temperature is programmed to ramp from a low

initial temperature (e.g., 60 °C) to a final temperature (e.g., 246 °C) at a controlled rate

(e.g., 3 °C/min) to separate the components of the sample.[3] Helium is typically used as

the carrier gas.

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode,

typically at 70 eV. The mass spectrum is scanned over a range of m/z values (e.g., 40-

400) to detect the molecular ion and fragment ions.

Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Methyl-4-pentenoic acid.
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General Workflow for Spectroscopic Analysis
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Caption: A diagram illustrating the general workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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